6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol
Description
Chemical Identity and Nomenclature
This compound represents a specific substituted pyrimidine derivative with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 grams per mole. The compound is officially designated by the Chemical Abstracts Service registry number 1988435-68-2, providing a unique identifier for this specific molecular structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the substitution pattern on the pyrimidine ring system.
The structural architecture of this compound features a pyrimidine ring as the central scaffold, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The compound exhibits specific substitution at the 6-position with a 2-ethoxyphenyl group and at the 2-position with a methyl group. The presence of a hydroxyl group at the 4-position completes the substitution pattern, creating a molecule with diverse functional groups that contribute to its unique chemical properties.
The Simplified Molecular Input Line Entry System representation of this compound is expressed as OC1=NC(C)=NC(C2=CC=CC=C2OCC)=C1, which provides a linear notation describing the molecular structure and connectivity. This notation system enables clear communication of the molecular structure across different chemical databases and research platforms.
Historical Context in Pyrimidine Chemistry
The development and study of this compound must be understood within the broader historical context of pyrimidine chemistry, which has evolved significantly since its origins in the late 19th century. The term "pyrimidine" was first coined in 1884 by Pinner, who derived the name from a combination of the words "pyridine" and "amidine" due to the structural similarity to those compounds. This nomenclature established the foundation for systematic study of this important class of heterocyclic compounds.
The systematic investigation of pyrimidines began with Pinner's pioneering work, who synthesized derivatives by condensing ethyl acetoacetate with amidines. This fundamental approach established methodologies that continue to influence modern pyrimidine synthesis strategies. The first laboratory synthesis of a pyrimidine derivative occurred in 1879, when Grimaux prepared barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. These early synthetic achievements demonstrated the accessibility of pyrimidine structures through careful selection of starting materials and reaction conditions.
The historical development of pyrimidine chemistry reveals a progression from simple naturally occurring derivatives to complex synthetic compounds designed for specific applications. Early discoveries included the isolation of uric acid by Scheele in 1776 and alloxan by Brugnatelli in 1818, both representing naturally occurring pyrimidine-containing structures. The parent pyrimidine compound itself was first prepared by Gabriel and Colman in 1900, achieved through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
The evolution of pyrimidine chemistry has been characterized by increasing sophistication in both synthetic methodologies and structural diversity. Modern pyrimidine derivatives, including this compound, represent the culmination of over a century of methodological advancement. The specific substitution pattern observed in this compound reflects contemporary understanding of structure-activity relationships and the ability to introduce diverse functional groups at precise positions on the pyrimidine ring system.
Significance in Heterocyclic Compound Research
This compound occupies a significant position within the broader field of heterocyclic compound research, representing an important example of how systematic structural modifications can create compounds with distinct properties and potential applications. Pyrimidines, as a class of heterocyclic aromatic compounds, demonstrate wide occurrence in nature as substituted and ring-fused compounds and derivatives. The pyrimidine ring system serves as a fundamental building block in numerous natural compounds, including nucleotides, vitamins, and various bioactive molecules.
The significance of this particular compound extends beyond its individual properties to its role as a representative example of substituted pyrimidine chemistry. The presence of both the ethoxyphenyl and methyl substituents creates a molecular architecture that combines aromatic and aliphatic functionality within a single heterocyclic framework. This structural diversity provides opportunities for investigating how different substitution patterns influence molecular properties, reactivity, and potential biological activity.
Research into heterocyclic compounds like this compound contributes to fundamental understanding of structure-property relationships in organic chemistry. The compound represents one of many possible substitution patterns on the pyrimidine scaffold, and systematic study of such derivatives enables researchers to develop predictive models for designing compounds with desired properties. The specific arrangement of functional groups in this molecule provides insights into how electronic effects, steric interactions, and conformational preferences influence overall molecular behavior.
The broader implications of research on compounds like this compound extend to multiple areas of chemical science, including organic synthesis methodology, medicinal chemistry, and materials science. Pyrimidine derivatives have demonstrated wide spectrum of biological activities, making them valuable scaffolds for pharmaceutical research. The systematic study of substituted pyrimidines contributes to the development of structure-activity relationships that guide the design of new therapeutic agents.
| Compound Class | Natural Occurrence | Synthetic Applications | Research Significance |
|---|---|---|---|
| Pyrimidine Derivatives | Nucleotides, Vitamins, Alkaloids | Pharmaceuticals, Materials | Structure-Activity Studies |
| Substituted Pyrimidines | Limited Natural Examples | Diverse Synthetic Targets | Property Optimization |
| Ethoxyphenyl Pyrimidines | Primarily Synthetic | Specialized Applications | Functional Group Effects |
Properties
IUPAC Name |
4-(2-ethoxyphenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-12-7-5-4-6-10(12)11-8-13(16)15-9(2)14-11/h4-8H,3H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOGSCKBXFXKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=O)NC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is being investigated for various therapeutic applications, including its role as an enzyme inhibitor and its anti-inflammatory properties.
The primary biological activity of this compound is attributed to its interaction with specific enzymes. It has been identified as a potential inhibitor of myeloperoxidase (MPO) , an enzyme involved in the production of reactive oxygen species and hypochlorous acid, which are implicated in inflammatory processes and various diseases, including cardiovascular disorders and autoimmune conditions .
Target Enzyme: Myeloperoxidase (MPO)
- Role of MPO : MPO catalyzes the conversion of hydrogen peroxide to hypochlorous acid, contributing to oxidative stress and inflammation.
- Inhibition Mechanism : The compound interacts with MPO in a time-dependent manner, leading to covalent modification and irreversible inhibition. This results in decreased production of hypochlorous acid, thereby mitigating inflammatory responses .
Pharmacological Properties
The pharmacological profile of this compound suggests several therapeutic applications:
- Anti-inflammatory Effects : The compound has shown promising results in reducing inflammation markers in vitro and in vivo. Studies indicate its potential to lower COX-2 activity, a key enzyme in the inflammatory pathway .
| Compound | IC50 (μmol) | Target Enzyme |
|---|---|---|
| This compound | TBD | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
Cytotoxicity and Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation significantly.
Case Studies
-
NCI-60 Cell Line Screening : Compounds similar to this compound have been evaluated against multiple cancer cell lines, with some showing significant growth inhibition at low micromolar concentrations.
Cell Line GI Value (%) at 10 μM HOP-92 (NSCLC) 86.28 HCT-116 (Colorectal) 40.87 SK-BR-3 (Breast) 46.14
Safety and Toxicity
Preliminary assessments suggest that this compound possesses acceptable safety profiles, although comprehensive toxicity studies are necessary to fully understand its safety margins.
Structural Activity Relationship (SAR)
The structural modifications on the pyrimidine ring and the ethoxyphenyl group influence the biological activity of the compound. Variations in substituents can enhance or diminish its inhibitory effects on target enzymes like MPO and COX .
Future Directions
Further research is warranted to explore:
- In vivo efficacy : Animal models will provide insights into the therapeutic potential and safety of the compound.
- Mechanistic studies : Understanding the detailed biochemical pathways affected by this compound will aid in optimizing its structure for better efficacy.
Scientific Research Applications
Chemistry
6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Substitution Reactions : The ethoxy group can be replaced with other functional groups to yield derivatives with modified properties.
- Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks.
Biology
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation in vitro, suggesting its potential as an anticancer agent. For example, it has demonstrated effectiveness against specific cancer cell lines, leading to further exploration of its mechanism of action.
Medicine
In the medical field, the compound is being explored for:
- Therapeutic Applications : Its ability to modulate biological pathways positions it as a promising lead compound for drug development targeting diseases such as cancer and infections.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Study 1: Anticancer Activity
A study published in Medicina evaluated the anticancer effects of various pyrimidine derivatives, including this compound. The findings indicated significant antiproliferative activity against multiple cancer cell lines, with notable results observed at specific concentrations (e.g., GI values exceeding 40% against colorectal and breast cancer cell lines) .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against common bacterial strains. The results demonstrated effective inhibition of bacterial growth, suggesting its potential role in developing new antimicrobial agents .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile reagent in substitution and coupling reactions |
| Biology | Antimicrobial and anticancer properties | Significant inhibition of cancer cell proliferation; effective against bacterial pathogens |
| Medicine | Therapeutic potential and enzyme inhibition | Promising lead compound for drug development targeting metabolic disorders |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural features of 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol and its analogs:
Key Observations :
- This may influence acidity, solubility, and reactivity.
- Steric Considerations : The ortho-substituted ethoxyphenyl group in the target compound may introduce steric hindrance, affecting binding interactions in biological systems or crystallization behavior.
Physicochemical Properties
- Melting Points : Only 6-(Methoxymethyl)-2-phenylpyrimidin-4-ol reports a melting point (183–185°C), suggesting higher crystallinity compared to halogenated analogs .
- Molecular Weight : The iodinated derivative (312.11 g/mol) has the highest molecular weight due to the iodine atom , while the chlorinated analog (220.65 g/mol) is lighter .
- Acidity : The hydroxyl group at position 4 is weakly acidic. Electron-withdrawing substituents (e.g., Cl, I) may lower the pKa compared to electron-donating groups (e.g., ethoxy, methoxy) .
Preparation Methods
General Synthetic Approach
The synthesis of 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol typically involves:
- Formation of the pyrimidin-4-ol core with a methyl substituent at position 2.
- Functionalization at position 6 with a 2-ethoxyphenyl moiety through nucleophilic substitution or coupling reactions.
The pyrimidin-4-ol scaffold is often prepared starting from precursors such as 2-amino-6-methylpyrimidin-4-ol or related intermediates.
Preparation of 2-Methylpyrimidin-4-ol Core
A key precursor, 2-methylpyrimidin-4-ol, can be synthesized by condensation reactions involving:
- Sodium methoxide,
- Dimethyl malonate,
- Acetamidine hydrochloride,
under controlled temperature conditions (ice bath to 18–25 °C), followed by pH adjustment and crystallization steps. This method avoids toxic reagents like POCl3 or phosgene by using triphosgene as a safer alternative for chlorination steps when needed.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in methanol, ice bath → 18–25 °C, 3–5 h | Formation of 4,6-dihydroxy-2-methylpyrimidine intermediate |
| 2 | Removal of methanol under reduced pressure | Concentration of reaction mixture |
| 3 | Addition of water, pH adjustment to 1–2 with HCl, crystallization at 0 °C for 3–5 h | Precipitation of 4,6-dihydroxy-2-methylpyrimidine |
| 4 | Filtration, washing with cold methanol/water, drying | Isolation of intermediate with ~86–87% yield |
Representative Synthetic Procedure Example
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-amino-6-methylpyrimidin-4-ol (1.0 mmol), K2CO3 (3 equiv), acetone (10 mL) | Stir at ambient temperature |
| 2 | Add 2-ethoxyphenyl sulfonyl chloride (1.3 mmol, 1.3 equiv) | Reflux for 4 h |
| 3 | Monitor reaction by TLC | Confirm completion |
| 4 | Filter crude product | Isolate intermediate |
| 5 | Purify by column chromatography | Obtain pure product |
| 6 | Recrystallize from ethanol | Final purification |
This method yields the desired this compound compound with high purity.
Characterization and Structural Confirmation
- X-ray crystallography is employed to confirm the molecular structure and substitution pattern.
- Hydrogen bonding and molecular interactions are analyzed to understand stability.
- Computational methods such as density functional theory (DFT) and natural bond orbital (NBO) analysis support experimental findings.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The use of triphosgene replaces more toxic chlorinating agents, improving safety and environmental impact.
- The reaction conditions are mild and scalable for industrial production.
- Purification techniques such as column chromatography and recrystallization ensure high purity.
- Structural analyses confirm the substitution and molecular stability, supporting potential applications in pharmaceuticals or materials science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted aryl aldehydes and thiourea derivatives under acidic or basic conditions. For example, refluxing 2-ethoxybenzaldehyde with methyl acetoacetate and urea in ethanol with catalytic HCl yields the pyrimidine core. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to methyl acetoacetate), temperature (70–80°C), and reaction time (6–8 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the ethoxyphenyl (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and pyrimidine ring protons (δ 6.8–7.2 ppm for aromatic protons).
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase at 254 nm UV detection assess purity.
- Mass Spectrometry : ESI-MS (expected [M+H] at m/z 259) validates molecular weight .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Use in vitro models such as COX-1/COX-2 inhibition assays for anti-inflammatory potential (IC determination via ELISA) or DPPH radical scavenging for antioxidant activity. Cell viability assays (MTT protocol) in macrophage (RAW 264.7) or cancer cell lines (e.g., HeLa) at concentrations of 10–100 μM are recommended. Include positive controls like aspirin or ascorbic acid for validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethoxyphenyl group in modulating biological activity?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy, chloro, or nitro groups) and compare their activities. For example:
- Anti-inflammatory activity : Assess IC values in LPS-induced TNF-α secretion assays.
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to COX-2 (PDB ID: 5KIR). The ethoxy group’s hydrophobic interactions with Leu352 and Tyr355 may enhance selectivity .
Q. What strategies resolve contradictions in reported biological activities of pyrimidine derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., consistent cell lines, assay conditions).
- Dose-response validation : Re-evaluate conflicting results (e.g., pro-inflammatory vs. anti-inflammatory effects) by testing a broader concentration range (1 nM–1 mM).
- Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies .
Q. How can researchers optimize the compound’s pharmacokinetic properties for preclinical development?
- Methodological Answer :
- LogP determination : Shake-flask method to measure lipophilicity; aim for LogP 2–3 for optimal bioavailability.
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to assess metabolic stability. CYP450 inhibition studies (e.g., CYP3A4) identify potential drug-drug interactions.
- Pro-drug design : Introduce ester groups at the 4-OH position to enhance solubility and oral absorption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
